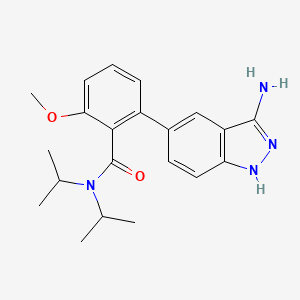

2-(3-amino-1H-indazol-5-yl)-N,N-diisopropyl-6-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(3-amino-1H-indazol-5-yl)-N,N-diisopropyl-6-methoxybenzamide often involves multistep reactions including condensation, cyclization, and functional group transformations. For example, a related compound was synthesized through a series of reactions starting from basic heterocyclic scaffolds and involving steps such as acylation, amidation, and alkylation, indicative of the complex synthetic routes that could be employed for such molecules (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-amino-1H-indazol-5-yl)-N,N-diisopropyl-6-methoxybenzamide has been characterized using techniques like X-ray crystallography and NMR spectroscopy, which provide detailed insights into their molecular geometry, bonding patterns, and conformational preferences. For instance, studies on related molecules have revealed the influence of intermolecular interactions on molecular geometry, highlighting the importance of such analyses (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Chemical Reactions and Properties

Rhodium(III)-catalyzed reactions are notable for synthesizing indazole derivatives, demonstrating the chemical reactivity and potential transformations of the indazole core, a key feature of our compound of interest. Such catalytic processes enable the formation of complex structures with high selectivity and under mild conditions, illustrating the versatile chemistry of indazole-containing molecules (Li, Wu, Chang, Lu, & Wang, 2019).

Physical Properties Analysis

The physical properties of molecules like 2-(3-amino-1H-indazol-5-yl)-N,N-diisopropyl-6-methoxybenzamide, such as solubility, melting point, and crystal structure, are crucial for their application in drug development. These properties are influenced by the molecule's structural features, including molecular symmetry, the presence of functional groups, and intermolecular forces. Studies on related compounds provide insights into how these properties can be tailored through molecular design (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Wirkmechanismus

While the specific mechanism of action for this compound is not provided, it is likely that it acts by inhibiting the activity of CDK8, given its structural similarity to known CDK8 inhibitors . CDK8 inhibitors typically work by binding to the ATP-binding pocket of the enzyme, preventing it from phosphorylating its substrates and thus inhibiting its activity .

Zukünftige Richtungen

The development of CDK8 inhibitors is an active area of research, particularly in the field of cancer therapeutics . Future research will likely focus on improving the selectivity and potency of these inhibitors, as well as investigating their efficacy in clinical trials. The compound “2-(3-amino-1H-indazol-5-yl)-N,N-diisopropyl-6-methoxybenzamide” could potentially be a part of this research, given its structural similarity to known CDK8 inhibitors .

Eigenschaften

IUPAC Name |

2-(3-amino-1H-indazol-5-yl)-6-methoxy-N,N-di(propan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-12(2)25(13(3)4)21(26)19-15(7-6-8-18(19)27-5)14-9-10-17-16(11-14)20(22)24-23-17/h6-13H,1-5H3,(H3,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKQKQRHIDXOEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1OC)C2=CC3=C(C=C2)NN=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Amino-1H-indazol-5-YL)-N,N-diisopropyl-6-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(cyclopropylmethyl)-2-oxo-3-[2-(tetrahydrofuran-3-yl)ethyl]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B5639820.png)

![4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5639825.png)

![8-(2-thienylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5639846.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5639848.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5639862.png)

![4-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5639869.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[4-methyl-6-(methylamino)-2-pyrimidinyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5639876.png)

![5-{[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]carbonyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5639877.png)

![methyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5639885.png)

![3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5639892.png)

![8-[(1-acetylpiperidin-4-yl)carbonyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639898.png)

![4-({2-[1-(3-fluorobenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5639902.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B5639916.png)